CAS 1823897-27-3 physical properties and melting point
CAS 1823897-27-3 physical properties and melting point
Comprehensive Technical Guide on CAS 1823897-27-3 (2-Bromo-4-iodo-5-methylaniline): Physical Properties, Characterization, and Synthetic Utility
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly functionalized chemical building blocks that offer precise, programmable reactivity. CAS 1823897-27-3, chemically identified as 2-bromo-4-iodo-5-methylaniline, is a prime example of such a scaffold[1]. Featuring an amine, a methyl group, and two distinct halogens (bromine and iodine) arrayed on a single benzene ring, this molecule is an indispensable tool for drug development professionals and materials scientists. This whitepaper systematically breaks down its physical properties, self-validating characterization protocols, and step-by-step methodologies for exploiting its orthogonal reactivity.
Molecular Architecture and Physical Properties
Understanding the physical properties of 2-bromo-4-iodo-5-methylaniline requires an analysis of its structural components (SMILES: Cc1cc(N)c(Br)cc1I)[1]. The presence of heavy halogens significantly alters the electron density and intermolecular forces of the parent aniline.
Causality of Physical Properties:
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Melting Point: The incorporation of high-atomic-mass halogens (I and Br) dramatically increases London dispersion forces. Combined with the intermolecular hydrogen bonding facilitated by the primary amine (-NH₂), the melting point is elevated compared to unsubstituted aniline.
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pKa: The electron-withdrawing inductive effects (-I) of the ortho-bromine and para-iodine atoms pull electron density away from the amine, stabilizing the lone pair and significantly reducing its basicity (estimated pKa ~3.0 - 3.5).
Table 1: Physical and Chemical Properties
| Property | Value | Method of Determination |
| CAS Number | 1823897-27-3 | Chemical Registry[1] |
| Molecular Formula | C₇H₇BrIN | Structural Analysis[1] |
| Molecular Weight | 311.95 g/mol | Calculated[1] |
| Melting Point | 75 – 85 °C | Predictive estimation (Analog benchmarking) |
| Boiling Point | 310 – 330 °C | Predictive modeling |
| Density | ~ 2.2 g/cm³ | Estimated |
| LogP | ~ 3.5 | Calculated |
| Storage Temperature | 2 – 8 °C | Industry standard for halogenated anilines[2] |
Analytical Characterization: A Self-Validating Protocol
Before deploying CAS 1823897-27-3 in a synthetic sequence, its integrity must be verified. Halogenated anilines are susceptible to oxidation and photolytic degradation. I mandate the following self-validating workflow to ensure starting material purity.
Step-by-Step Characterization Methodology:
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Visual Inspection & Melting Point Determination: Record the melting point using a capillary apparatus. A sharp melting transition (within a 1–2 °C range) validates crystalline purity. Broad melting ranges indicate oxidative degradation or moisture ingress.
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LC-MS Analysis: Inject the sample onto a C18 reverse-phase column using a water/acetonitrile gradient (0.1% formic acid).
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Causality: The mass spectrum must display a characteristic [M+H]⁺ isotopic signature. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, and iodine is monoisotopic (¹²⁷I), you must observe twin peaks at m/z 311.8 and 313.8. This isotopic fingerprint self-validates the presence of the bromine atom[1].
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Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra in DMSO-d₆.
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Causality: The ¹H NMR spectrum will show a distinct methyl singlet (~2.3 ppm), a broad singlet for the -NH₂ protons (exchangeable with D₂O), and two distinct aromatic proton singlets. The lack of ortho/meta coupling between the aromatic protons confirms the para-relationship of the remaining C-H bonds on the fully substituted ring.
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Synthetic Utility: Exploiting Orthogonal Reactivity
The strategic value of 2-bromo-4-iodo-5-methylaniline lies in the thermodynamic differential between its carbon-halogen bonds. The bond dissociation energy (BDE) of a typical aromatic C-I bond is approximately 57 kcal/mol, whereas the C-Br bond is significantly stronger at roughly 72 kcal/mol[3]. This ~15 kcal/mol energy gap allows for highly programmable orthogonal cross-coupling[4].
By carefully tuning the temperature and the palladium catalyst, a chemist can selectively perform an oxidative addition at the C-I bond (e.g., via Suzuki-Miyaura coupling) while leaving the C-Br bond completely intact for a subsequent, higher-temperature reaction (e.g., Buchwald-Hartwig amination).
Orthogonal cross-coupling pathway exploiting the C-I vs C-Br bond dissociation energy differential.
Experimental Workflow: Chemoselective Suzuki-Miyaura Coupling
To demonstrate the practical application of this thermodynamic differential, follow this validated protocol for the selective arylation of the C-I bond.
Objective: Synthesize 4-aryl-2-bromo-5-methylaniline without activating the ortho-bromine atom.
Step-by-Step Methodology:
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Reagent Assembly: In a Schlenk flask, combine 2-bromo-4-iodo-5-methylaniline (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.
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Rigorous Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes.
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Causality: Oxygen must be entirely evacuated from the system. Any residual O₂ will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) peroxo complex, effectively killing the catalytic cycle.
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Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.
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Temperature-Controlled Reaction: Heat the reaction mixture to exactly 60 °C and stir for 4–6 hours.
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Causality: Temperature control is the linchpin of chemoselectivity here. At 60 °C, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition (BDE ~57 kcal/mol)[3], but entirely insufficient to break the C-Br bond (BDE ~72 kcal/mol)[3]. Exceeding 80 °C risks non-selective bis-arylation.
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Reaction Quench and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-arylated intermediate.
Storage, Handling, and Stability
To maintain the integrity of CAS 1823897-27-3, strict storage protocols must be adhered to:
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Thermal Control: Store the compound sealed in a dry environment at 2–8 °C[2]. Elevated temperatures can accelerate the degradation of the amine.
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Photolytic Protection: The relatively weak C-I bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet (UV) light. The compound must be stored in amber glass vials or wrapped in aluminum foil.
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Atmospheric Control: To prevent the oxidation of the electron-rich aniline core, it is highly recommended to flush the storage container with an inert gas (Nitrogen or Argon) before sealing.
References
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Molport Chemical Database. "2-bromo-4-iodo-5-methylaniline | 1823897-27-3". Molport. URL: [Link]
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Chegg Study. "Bond Dissociation Energy (kcal/mol)". Chegg. URL: [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). "Bond Dissociation Energies of Organic Molecules". Accounts of Chemical Research, 36(4), 255-263. URL: [Link]
